molecular formula C24H16FN3O2 B2599688 2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1358704-54-7

2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2599688
CAS No.: 1358704-54-7
M. Wt: 397.409
InChI Key: BRFMDYGKANBIOC-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl substituent. The isoquinolinone scaffold is notable for its planar aromatic structure, enabling π-π interactions in biological systems . Such structural attributes are common in pharmaceuticals targeting kinases or neurotransmitter receptors.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c1-15-5-4-6-16(13-15)22-26-23(30-27-22)21-14-28(18-11-9-17(25)10-12-18)24(29)20-8-3-2-7-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFMDYGKANBIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule with potential applications in medicinal chemistry. Its structure incorporates a fluorophenyl group, an oxadiazole ring, and a dihydroisoquinoline moiety, which contribute to its biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The IUPAC name for the compound reflects its intricate structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H18FN3O2
  • Molecular Weight : 349.38 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that the compound may inhibit cancer cell proliferation. Mechanistic studies suggest that it targets specific enzymes involved in cell growth and survival pathways. For example:

  • In vitro studies showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Antibacterial Activity : Exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
  • Antifungal Activity : Effective against several fungal strains, indicating potential for use in treating fungal infections.

The biological mechanisms underlying the activities of this compound include:

  • Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes, potentially inhibiting those involved in cancer cell metabolism.
  • Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors related to inflammation and cancer progression.

Research Findings and Case Studies

A summary of key findings from recent studies includes:

StudyFocusFindings
AnticancerInduced apoptosis in breast cancer cells; IC50 values < 10 µM
AntimicrobialEffective against E. coli and S. aureus; MIC values around 5 µg/mL
Mechanistic StudyInhibition of COX enzymes linked to its anti-inflammatory properties

Comparison with Similar Compounds

Research Findings and Implications

  • Oxadiazole vs. Triazole : Oxadiazoles (as in the target compound) are more metabolically stable than triazoles due to reduced hydrogen-bonding capacity, favoring prolonged bioavailability .
  • Fluorophenyl Positioning: Mono-fluorination (4-fluorophenyl) balances electron-withdrawing effects and lipophilicity better than di-fluorinated analogues, which may overly rigidify the structure .
  • Methyl vs. Methoxy: The 3-methylphenyl group in the target compound optimizes logP for blood-brain barrier penetration compared to polar methoxy substituents in the phthalazinone derivative .

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